molecular formula C16H17ClN2 B2365855 1-(2-chloroquinolin-3-yl)-N-cyclohexylmethanimine CAS No. 793727-67-0

1-(2-chloroquinolin-3-yl)-N-cyclohexylmethanimine

Cat. No.: B2365855
CAS No.: 793727-67-0
M. Wt: 272.78
InChI Key: VTIKTMHLDDFBNG-UHFFFAOYSA-N
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Description

The compound “1-(2-chloroquinolin-3-yl)-N-cyclohexylmethanimine” is a complex organic molecule that contains a quinoline group, a cyclohexyl group, and an imine group. Quinolines are aromatic compounds that are often used in the synthesis of various pharmaceuticals . The cyclohexyl group is a cycloalkane that is commonly found in various natural compounds and synthetic materials. The imine group features a carbon-nitrogen double bond, which is a functional group that is often involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline group would contribute to the aromaticity of the molecule, while the cyclohexyl group would add some degree of steric bulk. The imine group could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The quinoline group is known to participate in various reactions, particularly electrophilic substitution reactions. The imine group could potentially undergo reactions such as hydrolysis, reduction, or reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline group could potentially make the compound aromatic and relatively stable. The cyclohexyl group could influence the compound’s solubility in various solvents .

Future Directions

The study of quinoline derivatives is a very active area of research, particularly in the field of medicinal chemistry. Therefore, it’s possible that future research could explore the properties and potential applications of this compound .

Properties

IUPAC Name

1-(2-chloroquinolin-3-yl)-N-cyclohexylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2/c17-16-13(11-18-14-7-2-1-3-8-14)10-12-6-4-5-9-15(12)19-16/h4-6,9-11,14H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIKTMHLDDFBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=CC2=CC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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